1-Phenoxy-3-((1-(2-propenyl)-1H-tetrazol-5-yl)thio)-2-propanol
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Overview
Description
1-Phenoxy-3-((1-(2-propenyl)-1H-tetrazol-5-yl)thio)-2-propanol is a complex organic compound that features a phenoxy group, a tetrazole ring, and a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenoxy-3-((1-(2-propenyl)-1H-tetrazol-5-yl)thio)-2-propanol typically involves multiple steps:
Formation of the Phenoxy Group: The phenoxy group can be introduced through a nucleophilic substitution reaction where phenol reacts with an appropriate halide.
Introduction of the Tetrazole Ring: The tetrazole ring is often synthesized via a involving an azide and a nitrile compound.
Thioether Formation: The thioether linkage is formed by reacting a thiol with an alkyl halide.
Final Assembly: The final step involves coupling the phenoxy group, the tetrazole ring, and the propanol backbone under controlled conditions, often using a base to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Phenoxy-3-((1-(2-propenyl)-1H-tetrazol-5-yl)thio)-2-propanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Conditions for substitution reactions vary, but common reagents include halides and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an aldehyde, while substitution could introduce a new alkyl or aryl group.
Scientific Research Applications
1-Phenoxy-3-((1-(2-propenyl)-1H-tetrazol-5-yl)thio)-2-propanol has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Industry: The compound could be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-Phenoxy-3-((1-(2-propenyl)-1H-tetrazol-5-yl)thio)-2-propanol involves its interaction with specific molecular targets. The phenoxy group and the tetrazole ring are likely to play key roles in binding to these targets, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-Phenoxy-3-amino-propane-2-ol: This compound shares the phenoxy and propanol backbone but lacks the tetrazole ring and thioether linkage.
1-Phenoxy-3-(1H-tetrazol-5-yl)propan-2-ol: Similar to the target compound but without the thioether linkage.
1-Phenoxy-3-(2-propenylthio)propan-2-ol: Lacks the tetrazole ring but includes the thioether linkage.
Properties
CAS No. |
133506-58-8 |
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Molecular Formula |
C13H16N4O2S |
Molecular Weight |
292.36 g/mol |
IUPAC Name |
1-phenoxy-3-(1-prop-2-enyltetrazol-5-yl)sulfanylpropan-2-ol |
InChI |
InChI=1S/C13H16N4O2S/c1-2-8-17-13(14-15-16-17)20-10-11(18)9-19-12-6-4-3-5-7-12/h2-7,11,18H,1,8-10H2 |
InChI Key |
WAHYTRGCVSDLIG-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=NN=N1)SCC(COC2=CC=CC=C2)O |
Origin of Product |
United States |
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